N-Boc-2-fluoro-D-tyrosine

Enzymology Mechanistic Probe Fluorine Effects

Researchers requiring precise stereochemical and electronic control in peptide design face limited options with standard amino acids. N-Boc-2-fluoro-D-tyrosine (CAS 125218-32-8) solves this by combining D-stereochemistry for protease resistance, a 2-fluoro substituent that modulates pKa and blocks oxidative metabolism, and Boc protection compatible with SPPS. - Enables site-specific 18F radiolabeling for PET tracer development. - Supports photoactivatable probe design via controlled photochemical deamination. - Reliable supply with documented purity for enzymology and chemical biology studies.

Molecular Formula C14H18FNO5
Molecular Weight 299.2948232
CAS No. 125218-32-8
Cat. No. B177976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-fluoro-D-tyrosine
CAS125218-32-8
Molecular FormulaC14H18FNO5
Molecular Weight299.2948232
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)O)F)C(=O)O
InChIInChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-11(12(18)19)6-8-4-5-9(17)7-10(8)15/h4-5,7,11,17H,6H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
InChIKeyWEICTNRFBRIIRB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-fluoro-D-tyrosine: Chiral Fluorinated Building Block


N-Boc-2-fluoro-D-tyrosine (CAS 125218-32-8) is a chiral, non-proteinogenic amino acid derivative that integrates a tert-butyloxycarbonyl (Boc) protecting group on the D-enantiomer of tyrosine with a strategic fluorine substitution at the 2-position of the aromatic ring . This orthogonal combination—combining a specific stereochemistry (D- over L-), a temporary amine protection strategy, and a metabolically robust fluorine atom—defines its core utility as a specialized synthon in peptide and medicinal chemistry [1]. It serves as a critical intermediate for constructing molecules with precise three-dimensional architecture and enhanced pharmacological profiles, where generic alternatives like L-tyrosine or non-fluorinated D-tyrosine derivatives would fail to impart the requisite structural or functional characteristics.

Irreplaceability of N-Boc-2-fluoro-D-tyrosine


Simple substitution with a more common amino acid building block is not feasible due to the compound's unique, interdependent structural features that confer distinct chemical and biological properties. Using L-tyrosine would invert the desired stereochemistry of the final molecule, a critical factor for target binding. Non-fluorinated analogs like Boc-D-tyrosine lack the electronic and metabolic effects of the fluorine atom, which is known to alter pKa , influence enzyme active site interactions [1], and enhance metabolic stability [2]. Finally, the unprotected amine (e.g., 2-fluoro-D-tyrosine) is incompatible with standard solid-phase peptide synthesis (SPPS) protocols, making the Boc-protected form essential for controlled, stepwise elongation. Each feature—D-stereochemistry, 2-fluoro substitution, and Boc protection—is non-negotiable for its intended applications.

N-Boc-2-fluoro-D-tyrosine: Performance Evidence


2-Fluoro Substitution in Enzyme Kinetics

The specific position of the fluorine atom on the tyrosine ring dictates its interaction with carbon-carbon lyases. In a study using tyrosine phenol-lyase, the 2-fluoro-L-tyrosine analog (2-FTyr) exhibited significantly lower accumulation of the quinonoid intermediate (absorbance at 500 nm) compared to L-tyrosine and 3-fluoro-L-tyrosine [1]. This differential behavior is critical for designing mechanistic probes where controlling the accumulation of specific intermediates is desired. Conversely, with tryptophan indole-lyase, 2-FTyr showed a much reduced intensity of the quinonoid peak at 500 nm relative to 3-fluoro-L-tyrosine, further highlighting its distinct interaction profile [1]. This data supports the selection of a 2-fluoro-D-tyrosine scaffold for studies requiring a specific perturbation of enzyme active site interactions.

Enzymology Mechanistic Probe Fluorine Effects Tyrosine Phenol-Lyase

N-Boc Protection for Photochemical Deamination

The N-Boc protecting group in derivatives of modified tyrosine is a critical enabler for specific photochemical reactivity. In a study of photochemically reactive dipeptides, the corresponding N-Boc protected tyrosine derivatives (7 and 8) were used to quantify the deamination reaction that generates a reactive quinone methide (QM) intermediate [1]. The study established a quantum yield for this deamination reaction (ΦR = 0.01–0.02) for the N-Boc protected forms, providing a quantitative baseline for the photoreaction [1]. Without the Boc group, the amine would be a strong nucleophile and could lead to undesired side reactions or alter the photochemical pathway, preventing the controlled, on-demand generation of the reactive QM for covalent labeling.

Chemical Biology Bioconjugation Photoaffinity Labeling Quinone Methide

Boc-Protected 2-Fluorotyrosine as PET Tracer Precursor

N-Boc-2-fluoro-D-tyrosine serves as a foundational building block for developing novel Positron Emission Tomography (PET) tracers. While the compound itself is not the tracer, the 2-fluorotyrosine moiety is a key pharmacophore in well-established PET imaging agents for quantifying protein synthesis in vivo, such as 2-[18F]-fluorotyrosine [1]. The development of new precursors, like the Boc-protected trimethylstannyl derivatives used to synthesize [18F]FMT, highlights a successful strategy that enables high radiochemical yields of 25–26% [2]. This demonstrates the value of Boc-protected fluorotyrosine scaffolds in designing efficient, high-purity radiolabeling precursors. Without the fluorine atom for 18F labeling and the orthogonal Boc protection for later-stage deprotection and radiolabeling, the compound would be useless for this entire class of applications.

Radiochemistry PET Imaging Precursor Synthesis Fluorine-18

Purity Specification for Procurement

For procurement decisions, the minimum purity specification is a primary differentiator. Verified supplier data indicates that commercially available N-Boc-2-fluoro-D-tyrosine (CAS 125218-32-8) is offered with a minimum purity specification of 95% . This benchmark is critical for ensuring the consistency and reliability of subsequent synthetic steps, particularly in multi-step organic syntheses and peptide assembly where impurities can lead to low yields or complex purification challenges.

Procurement Quality Control Chemical Purity Specifications

N-Boc-2-fluoro-D-tyrosine: Key Application Scenarios


Site-Specific Biophysical Enzyme Probes

This compound is ideal for enzymology studies requiring a subtle, non-steric perturbation of a tyrosine residue. The 2-fluoro substitution, when incorporated into a peptide or protein, offers a distinct electronic effect that differs significantly from 3-fluoro or native tyrosine, as evidenced by its unique impact on the formation of key catalytic intermediates in carbon-carbon lyases [4]. The D-configuration further allows researchers to probe stereochemical constraints within an enzyme's active site. The Boc group facilitates its incorporation into peptides via solid-phase synthesis, enabling the precise, site-specific introduction of this unnatural amino acid to elucidate structure-function relationships.

18F-Radiolabeled Molecular Imaging Precursor

N-Boc-2-fluoro-D-tyrosine is a foundational building block for radiochemistry groups developing novel PET tracers. The 2-fluorotyrosine moiety is a validated pharmacophore for measuring in vivo protein synthesis [4]. The Boc protecting group is essential for constructing more complex precursor molecules, such as stannylated derivatives, which are required for high-yield, site-specific 18F radiolabeling strategies [3]. This compound enables the modular design of new imaging agents, allowing chemists to maintain a protected amine handle while introducing other functional groups necessary for radiolabeling and targeting.

Photoreactive Probes for Covalent Labeling

In chemical biology, this compound is a critical intermediate for creating photoactivatable probes. As demonstrated with analogous N-Boc protected tyrosine derivatives, the Boc group is a prerequisite for quantifying and executing a controlled photochemical deamination reaction that generates a reactive quinone methide (QM) with a quantum yield of 0.01–0.02 [4]. This allows for the design of molecules that can first form a reversible, high-affinity noncovalent complex with a biological target (e.g., DNA) and then be converted to a permanent, covalent linkage upon irradiation with light. This dual-mode binding capability is invaluable for applications like target identification, activity-based protein profiling, and creating stable bioconjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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